6-(4-Cyanopiperidin-1-yl)nicotinic acid is a key intermediate in the synthesis of BMS-688521, a potent and selective antagonist of Leukocyte function-associated antigen-1 (LFA-1). [] LFA-1 plays a crucial role in cell adhesion processes, particularly in the immune response. [] This molecule itself has not been extensively studied for independent applications. Its primary significance in scientific research stems from its role as a precursor to BMS-688521.
The synthesis of 6-(4-Cyanopiperidin-1-yl)nicotinic acid is achieved through a multi-step process, with a focus on efficiency and high yield. [] The process utilizes readily available starting materials and employs optimized reaction conditions to maximize product formation. A key step involves the in situ protection of 6-chloronicotinic acid as a trimethylsilyl ester. [] This protected intermediate then undergoes a crucial coupling reaction with the core spirocyclic hydantoin structure, ultimately leading to the formation of 6-(4-Cyanopiperidin-1-yl)nicotinic acid. [] This optimized approach ensures a high overall yield of approximately 89%. []
The primary chemical reaction involving 6-(4-Cyanopiperidin-1-yl)nicotinic acid, as reported in the literature, is its use as an intermediate in the synthesis of BMS-688521. [, ] This reaction involves further modification of the 6-(4-Cyanopiperidin-1-yl)nicotinic acid structure to achieve the desired pharmacological properties of BMS-688521.
The primary application of 6-(4-Cyanopiperidin-1-yl)nicotinic acid, as detailed in the literature, is its utilization as a crucial intermediate in the synthesis of BMS-688521. [, ] BMS-688521 is a potent antagonist of LFA-1, which is involved in cell adhesion processes, particularly in the immune response. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2